

Foundational Research on AGI-14100 in Acute Myeloid Leukemia (AML): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subset of AML cases is driven by mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which plays a crucial role in leukemogenesis by altering cellular epigenetics and blocking hematopoietic differentiation. **AGI-14100** is a potent and selective inhibitor of the mutant IDH1 (mIDH1) enzyme, developed as a potential therapeutic agent for AML and other IDH1-mutant cancers. This document provides an in-depth technical overview of the foundational preclinical research on **AGI-14100**.

Mechanism of Action

Point mutations in the active site of IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity that converts α -ketoglutarate (α -KG) to 2-HG.[1] High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.[1][2] **AGI-14100** is a small molecule inhibitor designed to specifically target and inhibit the activity of these mutant IDH1 enzymes. By blocking the production of 2-HG, **AGI-14100** aims to restore normal epigenetic regulation and induce the differentiation of leukemic blasts into mature myeloid cells.[1][3]



Quantitative Data Summary

The preclinical development of **AGI-14100** involved extensive in vitro characterization to determine its potency, selectivity, and metabolic stability. The following tables summarize the key quantitative data from these foundational studies.

Parameter	Value	Assay	Reference
mIDH1-R132H IC50	6 nM	Biochemical Enzyme Assay	[4][5]
Cellular 2-HG IC50	Single-digit nM	Cell-based Assay (HT1080)	[1]
hPXR Activation	~70% of Rifampicin	Human Pregnane X Receptor Screen	[1][2]

Table 1: In Vitro Potency and Activity of **AGI-14100**. IC50 values represent the concentration of **AGI-14100** required to inhibit 50% of the mIDH1 enzyme activity or 2-HG production. hPXR activation indicates the potential for cytochrome P450 (CYP) 3A4 induction.

Species	Clearance	Assay	Reference
Human	Low	Liver Microsomal Incubations	[1][2]
Rat	Low	Liver Microsomal Incubations & In Vivo	[1][2]
Dog	Low	Liver Microsomal Incubations & In Vivo	[1][2]
Cynomolgus Monkey	Low	Liver Microsomal Incubations & In Vivo	[1][2]

Table 2: Metabolic Stability of **AGI-14100**. Low clearance in liver microsomes and in vivo pharmacokinetic studies across multiple species indicates desirable metabolic stability.



Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following are the key experimental protocols used in the preclinical evaluation of **AGI-14100**.

Mutant IDH1 (mIDH1-R132H) Biochemical Assay

This assay quantifies the enzymatic activity of the mutant IDH1 enzyme and the inhibitory effect of **AGI-14100**.

- Enzyme and Substrates: Recombinant human mIDH1-R132H enzyme is used. The reaction mixture includes α-ketoglutarate (α-KG) as the substrate and NADPH as a cofactor.
- Reaction: The enzyme, substrate, and varying concentrations of **AGI-14100** are incubated together. The enzymatic reaction, the conversion of α-KG to 2-HG, is coupled to the consumption of NADPH.
- Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.
- Data Analysis: IC50 values are calculated by plotting the percent inhibition of enzyme activity against the logarithm of the inhibitor concentration.

Cellular 2-Hydroxyglutarate (2-HG) Assay

This cell-based assay measures the ability of **AGI-14100** to reduce the levels of the oncometabolite 2-HG in cancer cells harboring the IDH1 mutation.

- Cell Line: The HT1080 human fibrosarcoma cell line, which endogenously expresses the IDH1-R132C mutation, is commonly used.[1]
- Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of AGI-14100 for a specified period (e.g., 48-72 hours).
- Metabolite Extraction: Intracellular metabolites are extracted from the cells using a suitable solvent (e.g., methanol/water).



- Quantification: 2-HG levels in the cell extracts are quantified using liquid chromatographymass spectrometry (LC-MS).
- Data Analysis: Cellular IC50 values are determined by plotting the percentage reduction in 2-HG levels against the logarithm of the AGI-14100 concentration.

Human Pregnane X Receptor (hPXR) Activation Assay

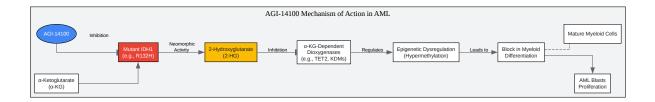
This assay is used to assess the potential of a compound to induce cytochrome P450 3A4 (CYP3A4) enzymes, which can lead to drug-drug interactions.

- Reporter Gene Assay: A cell line (e.g., HepG2) is transiently co-transfected with a plasmid expressing the human PXR and a reporter plasmid containing a PXR-responsive element driving the expression of a reporter gene (e.g., luciferase).
- Treatment: The transfected cells are treated with AGI-14100, a positive control (e.g., rifampicin), and a vehicle control.
- Luminescence Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
- Data Analysis: The fold induction of luciferase activity by AGI-14100 is calculated relative to the vehicle control and compared to the induction by the positive control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and processes described in this guide.

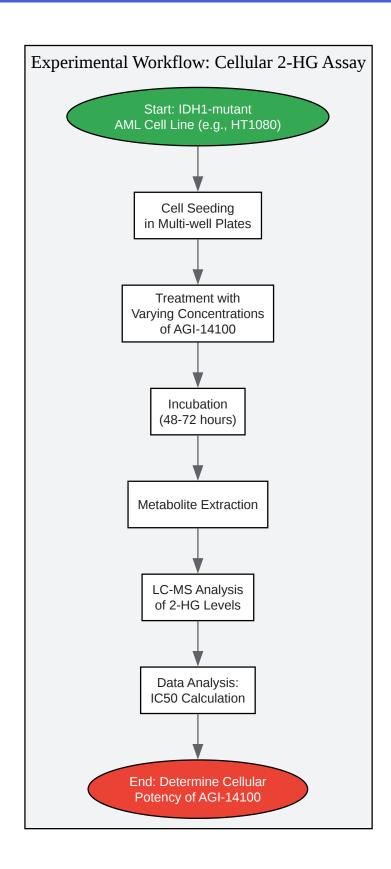




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Caption: Signaling pathway of mutant IDH1 in AML and the inhibitory action of AGI-14100.





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Caption: Workflow for determining the cellular potency of **AGI-14100** by measuring 2-HG levels.

Conclusion

AGI-14100 is a foundational preclinical molecule that demonstrated potent and specific inhibition of mutant IDH1 and desirable metabolic properties. Although it showed potential as a CYP3A4 inducer, this early research paved the way for the development of its successor, AG-120 (Ivosidenib), which has since been approved for the treatment of AML with an IDH1 mutation. The data and methodologies presented here underscore the critical steps in the early-stage drug discovery process for targeted cancer therapies.

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